Cas no 2516-69-0 ((R)-1-(2,4,6-Trimethylphenyl)ethanol)

(R)-1-(2,4,6-Trimethylphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(2,4,6-Trimethylphenyl)ethanol
- (R)-1-(2-mesityl)ethanol
- (R)-1-Mesityl-aethanol
- (R)-1-mesityl-ethanol
- (R)-1-mesitylethanol
- 2',4',6'-trimethyl-1-phenyl-1-ethanol
- 2-(1-hydroxyethyl)-1,3,5-trimehylbenzene
- (s)-1-(2,4,6-trimethylphenyl)ethanol
- 1-(2,4,6-trimethyl-phenyl)-1-ethanol
- SCHEMBL11035532
- 2516-69-0
- EN300-87826
- (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol
- AKOS010377909
-
- Inchi: InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m0/s1
- InChI Key: GHPVPUABXGJRAW-JTQLQIEISA-N
Computed Properties
- Exact Mass: 164.120115130Da
- Monoisotopic Mass: 164.120115130Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
(R)-1-(2,4,6-Trimethylphenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87826-0.1g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 0.1g |
$829.0 | 2023-02-11 | ||
Enamine | EN300-87826-1.0g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 1.0g |
$943.0 | 2023-02-11 | ||
Enamine | EN300-87826-0.5g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 0.5g |
$905.0 | 2023-02-11 | ||
Enamine | EN300-87826-2.5g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 2.5g |
$1848.0 | 2023-02-11 | ||
Enamine | EN300-87826-5.0g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 5.0g |
$2732.0 | 2023-02-11 | ||
Enamine | EN300-87826-0.25g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 0.25g |
$867.0 | 2023-02-11 | ||
Enamine | EN300-87826-0.05g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 0.05g |
$792.0 | 2023-02-11 | ||
Enamine | EN300-87826-10.0g |
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol |
2516-69-0 | 10.0g |
$4052.0 | 2023-02-11 |
(R)-1-(2,4,6-Trimethylphenyl)ethanol Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on (R)-1-(2,4,6-Trimethylphenyl)ethanol
(R)-1-(2,4,6-Trimethylphenyl)ethanol (CAS No. 2516-69-0): A Comprehensive Overview
(R)-1-(2,4,6-Trimethylphenyl)ethanol (CAS No. 2516-69-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique stereochemistry and the presence of a tert-butyl group, which imparts specific physical and chemical properties that make it a valuable building block in various applications.
The molecular structure of (R)-1-(2,4,6-Trimethylphenyl)ethanol consists of a central carbon atom bonded to a hydroxyl group and a tert-butyl group. The tert-butyl group provides steric hindrance, which influences the compound's reactivity and stability. The chiral center at the central carbon atom is crucial for its use in enantioselective synthesis, where the ability to control the stereochemistry of products is essential.
In recent years, significant advancements have been made in the synthesis and application of (R)-1-(2,4,6-Trimethylphenyl)ethanol. One notable area of research involves its use as a chiral auxiliary in asymmetric catalysis. Chiral auxiliaries are molecules that can be temporarily attached to a substrate to control the stereochemistry of a reaction. (R)-1-(2,4,6-Trimethylphenyl)ethanol has been shown to be an effective chiral auxiliary in several key reactions, including aldol condensations and Michael additions.
Another important application of (R)-1-(2,4,6-Trimethylphenyl)ethanol is in the pharmaceutical industry. The compound's chiral nature makes it suitable for the synthesis of enantiopure drugs, which often exhibit superior pharmacological properties compared to their racemic counterparts. For instance, enantiopure forms of certain drugs can have enhanced efficacy and reduced side effects. Recent studies have explored the use of (R)-1-(2,4,6-Trimethylphenyl)ethanol in the synthesis of chiral intermediates for antiviral and anticancer drugs.
The physical properties of (R)-1-(2,4,6-Trimethylphenyl)ethanol are also noteworthy. It is a colorless liquid with a boiling point of approximately 185°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard laboratory techniques.
In terms of safety and handling, (R)-1-(2,4,6-Trimethylphenyl)ethanol is generally considered safe when proper precautions are taken. It should be stored in a cool, dry place away from sources of ignition and reactive chemicals. Personal protective equipment such as gloves and safety goggles should be used when handling the compound to prevent skin contact and inhalation.
The environmental impact of (R)-1-(2,4,6-Trimethylphenyl)ethanol is another important consideration. While it is not classified as a hazardous substance under current regulations, it is recommended to dispose of any waste material responsibly to minimize environmental impact. Green chemistry principles should be followed during its synthesis and use to ensure sustainable practices.
Recent advancements in analytical techniques have also contributed to our understanding of (R)-1-(2,4,6-Trimethylphenyl)ethanol. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to determine the enantiomeric purity of this compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its molecular structure and dynamics.
In conclusion, (R)-1-(2,4,6-Trimethylphenyl)ethanol (CAS No. 2516-69-0) is a versatile chiral compound with applications spanning organic synthesis, pharmaceutical research, and materials science. Its unique stereochemistry and physical properties make it an invaluable tool for researchers aiming to control the stereochemistry of chemical reactions and develop enantiopure drugs. As research continues to advance in these areas, the importance of compounds like (R)-1-(2,4,6-Trimethylphenyl)ethanol will only grow.
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